Product packaging for 5-Methoxy-2,6-dimethyl-1,3-benzothiazole(Cat. No.:)

5-Methoxy-2,6-dimethyl-1,3-benzothiazole

Cat. No.: B13832653
M. Wt: 193.27 g/mol
InChI Key: DZCNZXPHJZJKTG-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Core Structures in Contemporary Chemical Science

The benzothiazole scaffold, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a cornerstone in modern medicinal and materials chemistry. pcbiochemres.comresearchgate.net This structural motif is prevalent in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. pcbiochemres.comresearchgate.net The versatility of the benzothiazole ring system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties for specific applications. researchgate.net

In medicinal chemistry, benzothiazole derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents. pcbiochemres.comnih.gov The planar nature of the bicyclic system and its ability to participate in various intermolecular interactions are key to its biological efficacy. researchgate.net Furthermore, the benzothiazole core is a key component in several approved drugs, underscoring its therapeutic relevance.

Beyond medicine, benzothiazole derivatives are utilized in the development of dyes, agrochemicals, and materials for organic electronics due to their unique photophysical properties. pcbiochemres.com Their application as fluorescent probes and in the synthesis of polymers highlights the interdisciplinary importance of this heterocyclic system. nih.gov

Historical Context and Evolution of Substituted Benzothiazole Research

Research into benzothiazole and its derivatives dates back to the late 19th century. Early work focused on the synthesis and characterization of the basic benzothiazole structure and its simple derivatives. These initial studies laid the groundwork for understanding the fundamental reactivity and properties of this class of compounds.

Over the decades, the field has evolved significantly, driven by advances in synthetic methodologies and a deeper understanding of structure-activity relationships. The development of new synthetic routes has allowed for the creation of a vast library of substituted benzothiazoles, each with unique chemical and biological profiles. nih.gov Researchers have systematically explored the effects of adding different functional groups to the benzothiazole core, leading to the discovery of compounds with enhanced potency and selectivity for various biological targets. ijper.org

The advent of computational chemistry and high-throughput screening has further accelerated research, enabling the rational design of novel benzothiazole derivatives with desired properties. This has led to more targeted investigations and a more profound understanding of how specific substitutions influence the compound's behavior.

Rationale for Dedicated Investigation of 5-Methoxy-2,6-dimethyl-1,3-benzothiazole

A dedicated investigation into this compound is warranted due to the specific combination of its substituents, which are known to influence the biological activity of the benzothiazole scaffold.

The Methoxy (B1213986) Group: The presence of a methoxy group (-OCH3) at the 5-position can significantly impact the molecule's electronic properties and its ability to form hydrogen bonds. Methoxy groups are known to act as electron-donating groups, which can modulate the reactivity and binding affinity of the molecule to biological targets. In other heterocyclic systems, the introduction of a methoxy group has been shown to enhance anticancer and antimicrobial activities. ijper.org

The Dimethyl Groups: The methyl groups (-CH3) at the 2- and 6-positions also play a crucial role. The 2-methyl group can influence the steric and electronic properties of the thiazole ring, which is often a key site for biological interactions. The 6-methyl group, located on the benzene ring, can affect the molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

The specific arrangement of these three substituents on the benzothiazole core presents a unique chemical entity that has not been extensively studied. Therefore, a thorough investigation is necessary to elucidate its chemical properties and to explore its potential biological activities. The interplay between the electron-donating methoxy group and the methyl groups could lead to novel pharmacological effects that differ from other, more extensively studied, benzothiazole derivatives.

Overview of Key Research Trajectories and Interdisciplinary Relevance

Given the known properties of the benzothiazole scaffold and its substituted derivatives, several key research trajectories can be envisioned for this compound.

In Medicinal Chemistry:

Anticancer Screening: A primary avenue of research would be to evaluate its cytotoxic activity against a panel of human cancer cell lines. Many substituted benzothiazoles have shown potent anticancer effects, and this compound's unique substitution pattern makes it a candidate for investigation.

Antimicrobial and Antifungal Assays: The compound should be tested for its efficacy against various strains of bacteria and fungi, as the benzothiazole core is a known pharmacophore for antimicrobial agents.

Anti-inflammatory and Analgesic Studies: Investigation into its potential to inhibit inflammatory pathways and its effectiveness as an analgesic would be a logical step, given the prevalence of these activities in related compounds.

In Materials Science:

Photophysical Properties: A detailed study of its absorption and emission spectra could reveal potential applications as a fluorescent probe or in the development of organic light-emitting diodes (OLEDs).

Polymer Chemistry: The molecule could be explored as a monomer or an additive in the synthesis of novel polymers with unique thermal and electronic properties.

The interdisciplinary relevance of this compound lies in its potential to bridge the gap between medicinal chemistry and materials science. A thorough understanding of its fundamental properties could unlock new applications in both fields, making this compound a compelling subject for future academic research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NOS B13832653 5-Methoxy-2,6-dimethyl-1,3-benzothiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

5-methoxy-2,6-dimethyl-1,3-benzothiazole

InChI

InChI=1S/C10H11NOS/c1-6-4-10-8(5-9(6)12-3)11-7(2)13-10/h4-5H,1-3H3

InChI Key

DZCNZXPHJZJKTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)N=C(S2)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Methoxy 2,6 Dimethyl 1,3 Benzothiazole and Its Derivatives

Foundational Synthetic Routes to the Benzothiazole (B30560) Scaffold

The construction of the benzothiazole ring system is predominantly achieved through two strategic pathways: the cyclocondensation of a 2-aminothiophenol (B119425) derivative with a suitable electrophile, and the intramolecular cyclization of a pre-functionalized precursor. For the synthesis of 5-Methoxy-2,6-dimethyl-1,3-benzothiazole, the key starting material is 2-amino-5-methoxy-4-methylthiophenol .

Cyclocondensation Reactions of 2-Aminothiophenols

One of the most versatile and widely employed methods for synthesizing 2-substituted benzothiazoles is the condensation reaction between a 2-aminothiophenol and a compound containing a carbonyl or cyano group. mdpi.com This approach involves the initial formation of a Schiff base or related intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring.

The reaction of 2-aminothiophenols with aldehydes is a common method for preparing 2-substituted benzothiazoles. mdpi.com The reaction typically proceeds through the formation of a benzothiazoline (B1199338) intermediate, which is then oxidized to the corresponding benzothiazole. mdpi.com To synthesize the target molecule with a methyl group at the 2-position, acetaldehyde (B116499) would be the required aldehyde. However, due to the volatility and reactivity of acetaldehyde, this specific reaction is less common than using other reagents.

A more frequent application involves the reaction with ketones. For instance, the reaction of a 2-aminothiophenol with an excess of a ketone, serving as both reactant and solvent, can yield 2,2-disubstituted benzothiazolines upon reflux. mdpi.com Reaction with acetone (B3395972) would lead to a 2,2-dimethyl-2,3-dihydrobenzothiazole intermediate.

Table 1: Representative Cyclocondensation Reactions with Ketones

PrecursorReagentConditionsProductYield (%)
2-AminothiophenolAcetoneReflux, 2-24 h2,2-Dimethyl-2,3-dihydrobenzothiazole39-95

Note: Data is based on analogous reactions and serves as a representative example. mdpi.com

A highly effective and direct route to 2-methylbenzothiazoles is the condensation of a 2-aminothiophenol with acetic acid or its derivatives.

Carboxylic Acids: The condensation with carboxylic acids, such as glacial acetic acid, often requires a dehydrating agent or catalyst and elevated temperatures. ekb.eg Polyphosphoric acid (PPA) has been traditionally used, though greener methods employing microwave irradiation or milder acid catalysts like acetic acid itself have been developed. nih.govtandfonline.comtku.edu.tw

Acyl Chlorides: The reaction with acyl chlorides, like acetyl chloride, is typically rapid and proceeds through an N-acylated intermediate, N-(2-mercaptophenyl)acetamide, which then cyclizes. nih.gov This method is often carried out in the presence of a base to neutralize the HCl byproduct. A one-pot approach where the acyl chloride is generated in situ from the corresponding carboxylic acid has also been reported. nih.gov

Table 2: Representative Cyclocondensation Reactions with Acetic Acid and Acetyl Chloride

PrecursorReagentConditionsProductYield (%)
2-Aminothiophenol HalideAcetic Anhydride (B1165640)Glacial Acetic Acid, 80-200 °C2-Methylbenzothiazole (B86508) derivativeHigh
2-AminothiophenolChloroacetic AcidPPA, 180 °C, 8 h2-(Chloromethyl)benzothiazole62
2-AminothiophenolVarious Acid Chlorideso-Benzenedisulfonimide catalyst, 2-3.5 h2-Substituted Benzothiazoles42-87

Note: Data is based on analogous reactions and serves as a representative example. nih.govgoogle.com

The condensation of 2-aminothiophenols with nitriles provides another direct route to 2-substituted benzothiazoles. To obtain the 2-methyl derivative, acetonitrile (B52724) would be the reagent of choice. This reaction is often catalyzed by a Brønsted acid or a Lewis acid, or can be promoted under basic conditions. For example, heating 2-aminothiophenol with acetonitrile in the presence of CsOH·H₂O in a sealed tube can produce 2-methylbenzothiazole with high conversion. ekb.eggoogle.com

Table 3: Representative Cyclocondensation Reaction with a Nitrile

PrecursorReagentConditionsProductYield (%)
o-AminothiophenolAcetonitrileCsOH·H₂O (10 mol%), CH₃OH, 130 °C, 24 h2-Methylbenzothiazole75

Note: Data is based on analogous reactions and serves as a representative example. google.com

Intramolecular Cyclization Pathways

An alternative to intermolecular condensation is the intramolecular cyclization of a suitably substituted aniline (B41778) derivative. This strategy is particularly useful when the required 2-aminothiophenol is unstable or difficult to prepare.

The Jacobson cyclization and related methods involve the oxidative intramolecular cyclization of N-(2-substituted-phenyl)thioamides. mdpi.com For the synthesis of this compound, the required precursor would be N-(2-mercapto-4-methoxy-5-methylphenyl)acetamide . This thioamide can be prepared by the acylation of 2-amino-5-methoxy-4-methylthiophenol with acetyl chloride, followed by thionation of the resulting amide, for instance, using Lawesson's reagent.

The subsequent cyclization is an oxidative process that forms the C-S bond. A variety of oxidizing agents can be employed, including potassium ferricyanide (B76249), Dess-Martin periodinane, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.comorganic-chemistry.org These reactions often proceed through a thiyl radical intermediate and can be performed under mild conditions, for example, at room temperature in a solvent like dichloromethane. mdpi.comorganic-chemistry.org

Table 4: Representative Intramolecular Cyclization of a Thioformanilide

PrecursorReagent/ConditionsProduct
Substituted ThioformanilideDDQ, CH₂Cl₂, Ambient TemperatureCorresponding Benzothiazole

Note: Data is based on analogous reactions and serves as a representative example. organic-chemistry.org

Oxidative Cyclization Mechanisms

A predominant route for synthesizing the benzothiazole core is through the oxidative cyclization of thiobenzanilides (or thioamides). This transformation is a key step in the classical Jacobson synthesis and related methods. The general mechanism involves the formation of a C–S bond between the sulfur of the thioamide and the ortho-position of the aniline ring.

Several oxidizing agents can facilitate this cyclization. Potassium ferricyanide in an alkaline solution is a classical reagent used for this transformation. researchgate.netsemanticscholar.org The reaction is believed to proceed through a radical-oxidative pathway. researchgate.net Other reagents like bromine, iodine, and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are also effective. nih.govindexcopernicus.com The use of iodine, for example, can promote the intramolecular cyclization of thiobenzamides to form benzothiazoles, potentially via an intermediate sulfenyl iodide. researchgate.netnih.gov Photocatalytic methods using catalysts like Cu₂O have also emerged, offering a greener approach to this cyclization by proceeding at room temperature under light illumination. rsc.org

A proposed general mechanism for these oxidative cyclizations is as follows:

Oxidation of Thioamide: The oxidizing agent abstracts an electron or a hydrogen atom from the thioamide, leading to the formation of a thiyl radical intermediate.

Intramolecular Cyclization: The highly reactive thiyl radical attacks the electron-rich ortho-position of the aromatic ring.

Aromatization: The resulting intermediate undergoes subsequent oxidation and deprotonation steps to eliminate a hydrogen atom and form the stable, aromatic benzothiazole ring system.

This pathway's efficiency can be influenced by the substituents on the aromatic ring, with electron-donating groups generally facilitating the electrophilic-like attack of the radical.

Specific Synthetic Approaches for this compound

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be confidently approached using established methodologies for similarly substituted benzothiazoles. The key is the strategic use of precursors that already contain the required methoxy (B1213986) and methyl substituents.

Once the core benzothiazole ring is formed, further functionalization can be achieved through electrophilic substitution. The existing substituents on the benzene (B151609) portion of the molecule play a crucial role in directing the position of incoming electrophiles. Methoxy (–OCH₃) and methyl (–CH₃) groups are both electron-donating and are known as activating, ortho-para directing groups in electrophilic aromatic substitution. libretexts.org

In the case of this compound, the C4 and C7 positions are the most likely sites for electrophilic attack. Research on dimethoxy-activated benzothiazoles has shown that these compounds display nucleophilic reactivity and readily undergo reactions like formylation and acetylation at these activated positions. semanticscholar.org For the target molecule, the powerful activating effect of the C5-methoxy group would strongly direct incoming electrophiles to the C4 position. The C6-methyl group would further activate the C7 position, making it another potential site for substitution, though likely secondary to C4 due to the stronger influence of the methoxy group.

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired benzothiazole product. Key parameters that are typically adjusted include the choice of solvent, catalyst, temperature, and reaction time.

For instance, in the condensation of 2-aminothiophenols with aldehydes or nitriles, both the catalyst and solvent can dramatically affect the outcome. ekb.egorganic-chemistry.org Green chemistry approaches often favor solvent-free conditions or the use of environmentally benign solvents like ethanol (B145695) or water. ekb.egmdpi.com

The table below summarizes findings from various studies on the synthesis of substituted benzothiazoles, illustrating the impact of different reaction parameters.

CatalystSolventTemperatureTimeYield (%)Reference
Co₃O₄ NanofibersEthanolReflux10 min92 ekb.eg
Zn(OAc)₂·2H₂OSolvent-free80°C-High ekb.eg
H₂O₂/HClEthanolRoom Temp45-60 min85-94 mdpi.com
Cu(OAc)₂Ethanol70°C6 hUp to 86 organic-chemistry.org
None (MW)Solvent-free300 W6 minGood nih.gov

This table is interactive and showcases a variety of conditions used for synthesizing benzothiazole derivatives.

These examples demonstrate that high yields can be achieved under a range of conditions, from microwave-assisted solvent-free reactions to metal-catalyzed condensations in alcohol. ekb.egmdpi.comnih.gov For the synthesis of this compound, a systematic variation of these parameters would be necessary to identify the optimal protocol.

The most direct strategy for synthesizing this compound involves starting with precursors that already possess the desired substitution pattern. The Jacobson synthesis, which involves the oxidative cyclization of a thiobenzamide, is a highly suitable method. semanticscholar.org

The logical precursor for this route is N-(4-methoxy-3-methylphenyl)ethanethioamide . This intermediate can be synthesized in two steps from the commercially available 4-methoxy-3-methylaniline (B90814):

Acylation: Reaction of 4-methoxy-3-methylaniline with acetyl chloride or acetic anhydride to form the corresponding amide, N-(4-methoxy-3-methylphenyl)acetamide.

Thionation: Treatment of the amide with a thionating agent, such as Lawesson's reagent, to convert the carbonyl group into a thiocarbonyl, yielding the required thioamide.

This thioamide can then be subjected to oxidative cyclization using an agent like potassium ferricyanide to yield the final product, this compound. semanticscholar.org An alternative approach involves the ipso-substitution of an ortho-methoxythiobenzamide, providing another route to the benzothiazole ring system. nih.govrsc.org

The table below illustrates how different substituted anilines can be used as precursors for various benzothiazole derivatives.

Precursor (Substituted Aniline)Resulting Benzothiazole Substitution PatternSynthetic MethodReference
3,5-Dimethoxyaniline5,7-DimethoxybenzothiazoleJacobson Synthesis semanticscholar.org
2,4-Dimethoxyaniline4,6-DimethoxybenzothiazoleJacobson Synthesis semanticscholar.org
3-Chloro-4-methoxyaniline2-Amino-6-chloro-5-methoxybenzothiazoleReaction with KSCN/Br₂ researchgate.netresearchgate.net
o-Aminothiophenol & 4-Methoxybenzaldehyde2-(4-methoxyphenyl)benzothiazoleCondensation (MW) nih.gov

This interactive table demonstrates the versatility of using substituted precursors to generate a range of benzothiazole analogues.

Multicomponent Reaction Strategies in Benzothiazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, have gained prominence in modern organic synthesis. These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. mdpi.comnih.gov Several MCRs have been developed for the synthesis of benzothiazoles and related heterocyclic systems. nih.govorganic-chemistry.orgresearchgate.net

The Kabachnik-Fields reaction is a classic three-component reaction that produces α-aminophosphonates from the condensation of an amine, a carbonyl compound (like an aldehyde or ketone), and a dialkyl phosphite. wikipedia.orgorganic-chemistry.org This reaction is particularly relevant for creating phosphorus-containing analogs of biologically important molecules.

While the primary product is an α-aminophosphonate, the methodology can be adapted to synthesize derivatives of heterocyclic amines. Specifically, a substituted 2-aminobenzothiazole (B30445) can serve as the amine component in a Kabachnik-Fields reaction. This provides a direct, one-pot route to α-(benzothiazol-2-ylamino)phosphonates, which are of interest as potential bioactive compounds. core.ac.uknih.gov

The reaction typically proceeds via one of two main pathways: either through the initial formation of an imine (from the amine and carbonyl), which then undergoes nucleophilic attack by the phosphite, or through the formation of an α-hydroxyphosphonate (from the carbonyl and phosphite), which is subsequently displaced by the amine. core.ac.uknih.gov

The components and resulting product of a generalized Kabachnik-Fields reaction using a benzothiazole amine are shown below.

Amine ComponentCarbonyl ComponentPhosphorus ComponentProduct
2-AminobenzothiazoleAldehyde (R-CHO)Dialkyl PhosphiteDialkyl (R)(benzo[d]thiazol-2-ylamino)methylphosphonate

This interactive table outlines the reactants for synthesizing benzothiazole-containing aminophosphonates via the Kabachnik-Fields reaction.

This one-pot strategy exemplifies the power of MCRs to efficiently construct complex molecules with potential pharmaceutical applications from simple, readily available starting materials.

Molecular Hybridization Techniques

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single, new hybrid compound. This approach aims to create molecules with improved affinity and efficacy, a better side-effect profile, or a dual mode of action. nih.govsemanticscholar.org In the context of this compound, this technique can be employed to synthesize novel derivatives with enhanced biological activities by incorporating other known bioactive moieties.

An example of a synthetic strategy could involve the introduction of a reactive functional group onto the this compound scaffold, which can then be used for coupling with another molecule. For example, an amino group can be introduced, which can then react with a carboxylic acid derivative of another bioactive compound to form an amide linkage.

Principles of Green Chemistry in Benzothiazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of benzothiazoles to develop more environmentally friendly and sustainable processes. bohrium.com These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. uniroma1.it The application of green chemistry in the synthesis of this compound and its derivatives can lead to safer, more efficient, and cost-effective production methods.

Microwave-Assisted Synthesis (MAS) of Benzothiazole Derivatives

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as shorter reaction times, higher yields, and improved product purity. mdpi.comnih.gov In the synthesis of benzothiazole derivatives, microwave irradiation can accelerate the cyclocondensation reaction between the corresponding aminothiophenol and an aldehyde or other carbonyl compounds. ias.ac.in

The use of microwave heating can be particularly beneficial for the synthesis of this compound, potentially leading to a more efficient process. The reaction can often be carried out in the absence of a catalyst or with a reusable solid catalyst, further enhancing its green credentials. researchgate.net Moreover, MAS can be combined with the use of green solvents, such as water or glycerol, to create even more sustainable synthetic protocols. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzothiazole Derivatives

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time Several hoursA few minutes ias.ac.in
Energy Consumption HighLow beilstein-journals.org
Yields Moderate to goodGood to excellent ias.ac.in
By-products Often presentMinimized beilstein-journals.org

Catalyst Development for Sustainable Production (e.g., Metal-Free, Recyclable Catalysts)

The development of sustainable catalysts is a key aspect of green chemistry. In benzothiazole synthesis, there is a growing interest in replacing traditional catalysts, which are often toxic or difficult to remove from the reaction mixture, with more environmentally friendly alternatives. orgchemres.org This includes the use of metal-free catalysts, such as iodine or organic catalysts, as well as recyclable heterogeneous catalysts. ekb.egmdpi.com

Heterogeneous catalysts, such as zeolites or metal oxides, can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. ekb.eg For the synthesis of this compound, the use of a recyclable catalyst could significantly improve the sustainability of the process. Research in this area is focused on developing highly active and stable catalysts that can operate under mild reaction conditions.

Solvent Selection: Aqueous and Environmentally Benign Media

The choice of solvent is another critical factor in green chemistry. Many traditional organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. uniroma1.it Consequently, there is a strong emphasis on replacing these solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids. researchgate.net

Water is a particularly attractive solvent for benzothiazole synthesis due to its low cost, non-toxicity, and non-flammability. researchgate.net Several methods for the synthesis of benzothiazoles in aqueous media have been reported, often with the use of a surfactant or a phase-transfer catalyst to overcome the low solubility of organic reactants in water. nih.gov The synthesis of this compound in water would represent a significant step towards a more sustainable manufacturing process.

Derivatization and Structural Modification of this compound

The derivatization and structural modification of the this compound scaffold are important for exploring its structure-activity relationships and for developing new compounds with improved biological properties. This can be achieved by introducing various functional groups at different positions of the benzothiazole ring system.

Synthesis of Schiff Bases and Hydrazone Derivatives

Schiff bases and hydrazones are two important classes of derivatives that can be readily synthesized from an amino-functionalized this compound. These derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov

The synthesis of Schiff bases involves the condensation reaction of an amino group with an aldehyde or a ketone. ijpbs.com In the case of this compound, if an amino group is present, it can be reacted with a variety of aldehydes and ketones to generate a library of Schiff base derivatives. uobaghdad.edu.iq

Hydrazone derivatives can be synthesized by reacting a hydrazine-functionalized this compound with aldehydes or ketones. nih.govmdpi.comnih.gov The resulting hydrazones can exhibit interesting biological properties and can also serve as intermediates for the synthesis of other heterocyclic compounds. researchgate.net

Table 2: General Synthetic Schemes for Schiff Base and Hydrazone Derivatives

Derivative TypeGeneral ReactionReactants
Schiff Base R-NH₂ + R'-CHO → R-N=CH-R' + H₂OAmino-benzothiazole, Aldehyde/Ketone
Hydrazone R-NHNH₂ + R'-CHO → R-NH-N=CH-R' + H₂OHydrazino-benzothiazole, Aldehyde/Ketone

Introduction of Azo Moieties

The synthesis of azo derivatives containing a benzothiazole core is a well-established method for producing compounds with significant applications, particularly as dyes. isca.meresearchgate.net The general strategy involves the diazotization of an amino-substituted benzothiazole, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol, naphthol, or aromatic amine. nih.gov

For the this compound scaffold, the introduction of an azo group would first require the presence of an amino substituent on the benzothiazole ring. This amino-benzothiazole precursor is converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). acu.edu.in

The resulting diazonium salt is a reactive electrophile that is then immediately reacted with a coupling component. The electron-donating nature of the methoxy group on the benzothiazole ring and the specific coupling partner chosen influence the final color and properties of the resulting azo dye. isca.me Azo dyes derived from benzothiazole moieties are noted for their brilliant colors, good chromophoric strength, and excellent fastness properties. researchgate.net

The table below illustrates examples of heterocyclic azo dyes derived from related benzothiazole structures, highlighting the variety of coupling partners that can be employed.

Diazonium Component PrecursorCoupling ComponentResulting Azo Dye Class
2-Amino-6-nitro-1,3-benzothiazole4-Amino-3-methylphenolDisperse Azo Dye
2-Amino-6-methoxy-1,3-benzothiazoleN,N-dimethylanilineCationic Azo Dye
Substituted Anilines2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-onePyrazole-based Azo Dye

This table presents representative examples of azo dye synthesis from benzothiazole precursors based on established literature. isca.meacu.edu.in

Preparation of Metal Complexes

Benzothiazole derivatives are effective ligands for the formation of coordination complexes with a variety of transition metals. The nitrogen and sulfur atoms within the thiazole (B1198619) ring serve as potential donor sites for chelation. nih.govresearchgate.net The synthesis of metal complexes involving the this compound scaffold would typically involve the reaction of the benzothiazole ligand with a metal salt in a suitable solvent.

The general procedure for preparing these complexes involves dissolving the benzothiazole derivative in a solvent such as methanol (B129727) or ethanol and adding a solution of the desired metal salt (e.g., chlorides, sulfates, or acetates). biointerfaceresearch.comroyalsocietypublishing.org The reaction mixture is often heated under reflux to facilitate the complex formation. core.ac.uk The resulting metal complex precipitates from the solution upon cooling or after concentrating the solvent and can be isolated by filtration.

Research on related benzothiazole structures has demonstrated the formation of stable complexes with a range of metal ions, including Cobalt (Co), Ruthenium (Ru), Copper (Cu), Nickel (Ni), Zinc (Zn), and Mercury (Hg). nih.govbiointerfaceresearch.comcore.ac.uk The stoichiometry of the resulting complexes (metal-to-ligand ratio) and the coordination geometry (e.g., octahedral, square planar, tetrahedral) are influenced by the specific metal ion, the substituents on the benzothiazole ring, and the reaction conditions. nih.govcore.ac.uk For instance, Schiff base ligands derived from 6-ethoxy-1,3-benzothiazole-2-amine have been shown to form octahedral complexes with Co(II), Ni(II), Cu(II), and Zn(II) in a 1:2 metal-to-ligand ratio. nih.gov

The table below summarizes metal complexes formed with various aminobenzothiazole derivatives, illustrating the versatility of this class of ligands.

Benzothiazole LigandMetal Ion(s)Typical Resulting Geometry
2-((E)-(2-(benzo[d]thiazol-2-yl) phenylimino) methyl)-5-methoxyphenolCo(III), Ru(III)Not specified
2-{[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}-6-methoxyphenolCo(II), Ni(II), Cu(II), Zn(II)Octahedral
6-Methyl-2-aminobenzothiazoleCo(II), Cu(II), Ni(II)Tetrahedral or Square Planar
2-Amino-6-ethoxybenzothiazole Schiff basesV, Fe, Co, Ni, Cu, ZnNot specified

This table showcases examples of metal complexes synthesized from related benzothiazole ligands as reported in the scientific literature. nih.govbiointerfaceresearch.comroyalsocietypublishing.orgcore.ac.uk

Exploration of Structure-Reactivity Relationships in Functionalization

The reactivity of the this compound ring system is significantly influenced by the electronic effects of its substituents. The methoxy (-OCH₃) group at position 5 and the methyl (-CH₃) group at position 6 are both electron-donating groups, which activate the benzene portion of the molecule towards electrophilic aromatic substitution.

The 5-methoxy group, in particular, is a strong activating group that directs incoming electrophiles to the ortho and para positions relative to itself. In this specific structure, the position ortho to the methoxy group is C4, and the other ortho position is C6 (which is already substituted). The position para to the methoxy group is C2, which is part of the thiazole ring. Therefore, electrophilic attack is highly favored at the C4 position. The methyl group at C6 further enhances the electron density of the ring, reinforcing this activation.

Studies on related dimethoxy-activated benzothiazoles have shown that such systems display enhanced nucleophilic reactivity at specific carbon atoms of the benzene ring. For example, 5,7-dimethoxybenzothiazoles are specifically activated for electrophilic substitution at the C4 position. semanticscholar.org This allows for targeted functionalization reactions such as Vilsmeier-Haack formylation (introduction of a -CHO group) and Friedel-Crafts acetylation (introduction of a -COCH₃ group) at this site. semanticscholar.org

By analogy, the this compound is expected to be highly reactive at the C4 and C7 positions, with C4 being particularly activated by the 5-methoxy group. This targeted reactivity allows for the selective introduction of various functional groups, expanding the synthetic utility of the benzothiazole core and enabling the creation of a wider range of derivatives.

Position on Benzothiazole RingActivating/Deactivating GroupPredicted Site of Electrophilic AttackRationale
5Methoxy (-OCH₃)C4Strong ortho, para-directing activating group. C4 is the open ortho position.
6Methyl (-CH₃)C7Weak ortho, para-directing activating group. C7 is an open ortho position.

This table outlines the predicted reactivity of the this compound core towards electrophilic substitution based on substituent effects. semanticscholar.org

Advanced Spectroscopic Characterization of 5 Methoxy 2,6 Dimethyl 1,3 Benzothiazole and Its Analogs

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to these vibrations. For 5-Methoxy-2,6-dimethyl-1,3-benzothiazole, the FT-IR spectrum is expected to exhibit a series of bands that confirm the presence of its key structural features.

The aromatic C-H stretching vibrations of the benzothiazole (B30560) ring are typically observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations from the two methyl groups (at positions 2 and 6) and the methoxy (B1213986) group would appear in the 3000-2850 cm⁻¹ range. The C=N stretching vibration of the thiazole (B1198619) ring is a characteristic feature and is expected to produce a sharp and intense band in the region of 1640-1590 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring typically give rise to multiple bands in the 1600-1450 cm⁻¹ region. researchgate.netisca.me

The presence of the methoxy group is further confirmed by the C-O stretching vibration, which is expected to appear as a strong band around 1250 cm⁻¹ (for the aryl-alkyl ether asymmetric stretch) and another band near 1040 cm⁻¹ (for the symmetric stretch). The C-S stretching vibration, integral to the thiazole ring, is generally weaker and can be found in the 800-600 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations of the aromatic ring can provide information about the substitution pattern and are expected in the 900-700 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aliphatic C-H Stretch 3000 - 2850 Medium
C=N Stretch (Thiazole) 1640 - 1590 Strong
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
CH₃ Bending ~1450 and ~1375 Medium
C-O Stretch (Asymmetric) ~1250 Strong
C-O Stretch (Symmetric) ~1040 Medium
C-S Stretch 800 - 600 Weak to Medium

This table is based on typical vibrational frequencies for benzothiazole derivatives and related functional groups.

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations, making it well-suited for analyzing the C-C and C-S bonds within the aromatic and heterocyclic rings of this compound.

The Raman spectrum of this compound would be expected to show a strong band for the symmetric breathing vibration of the benzothiazole ring system. The C=C and C=N stretching vibrations that are strong in the IR spectrum will also be present in the Raman spectrum, though their relative intensities may differ. The C-S stretching vibration, which can be weak in the IR spectrum, often gives a more distinct signal in the Raman spectrum. The vibrations of the methyl groups would also be observable. The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. researchgate.netcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques provide a detailed map of the carbon and proton framework.

¹H NMR spectroscopy provides information about the chemical environment of the protons in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy groups.

Based on the substitution pattern, there will be two aromatic protons on the benzene ring. The proton at position 4 (H-4) and the proton at position 7 (H-7) will appear as singlets in the aromatic region, typically between δ 7.0 and 8.0 ppm, due to the absence of adjacent protons for coupling. The exact chemical shifts will be influenced by the electronic effects of the methoxy and methyl substituents.

The protons of the methoxy group (-OCH₃) at position 5 are expected to appear as a sharp singlet at approximately δ 3.8-4.0 ppm. The protons of the methyl group at position 2 (-CH₃) attached to the thiazole ring will also be a singlet, likely in the range of δ 2.7-2.9 ppm. The protons of the methyl group at position 6 (-CH₃) on the benzene ring will appear as another singlet, typically at a slightly more upfield position, around δ 2.4-2.6 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H-4 7.0 - 8.0 Singlet
Aromatic H-7 7.0 - 8.0 Singlet
5-OCH₃ 3.8 - 4.0 Singlet
2-CH₃ 2.7 - 2.9 Singlet

This table provides estimated chemical shifts based on data from analogous benzothiazole derivatives.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

The carbon atom at position 2 (C-2) of the thiazole ring, bonded to sulfur and nitrogen, is expected to have the most downfield chemical shift among the ring carbons, typically in the range of δ 160-170 ppm. The quaternary carbons of the benzene ring (C-3a, C-5, C-6, and C-7a) will have chemical shifts influenced by their connectivity and the electronic effects of the substituents. The carbon bearing the methoxy group (C-5) would be expected around δ 155-160 ppm. The carbon atoms of the methyl groups will appear in the upfield region of the spectrum, with the C-2 methyl carbon likely around δ 15-20 ppm and the C-6 methyl carbon at a similar value. The methoxy carbon will resonate at approximately δ 55-60 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 160 - 170
C-3a 145 - 155
C-4 110 - 125
C-5 155 - 160
C-6 130 - 140
C-7 100 - 115
C-7a 130 - 140
5-OCH₃ 55 - 60
2-CH₃ 15 - 20

This table provides estimated chemical shifts based on data from analogous benzothiazole derivatives.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be relatively simple due to the lack of proton-proton coupling between the aromatic protons and the methyl/methoxy protons, which are all expected to be singlets. However, it would confirm the absence of such couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). An HMQC or HSQC spectrum would definitively link the proton signals of the methyl and methoxy groups to their corresponding carbon signals. For example, it would show a correlation between the proton signal at ~δ 3.9 ppm and the carbon signal at ~δ 56 ppm, confirming the assignment of the methoxy group. Similarly, it would connect the aromatic proton signals to their respective carbon signals.

By combining the information from these advanced spectroscopic techniques, a complete and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for further studies on its properties and reactivity.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the exact molecular structure, including bond lengths, bond angles, and crystal packing of a compound. For benzothiazole analogs, this technique provides unambiguous confirmation of their synthesized structures and reveals subtle intramolecular and intermolecular interactions.

In a study of a closely related analog, 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, SCXRD analysis revealed that both the benzothiazole and the dimethoxyphenyl ring systems are effectively planar. nih.gov The interplanar angle between these two rings was found to be a mere 5.38 (2)°. nih.gov This near-coplanarity facilitates short intramolecular contacts, such as an S···O interaction of 2.7082 (4) Å. nih.gov The crystal packing of these molecules is stabilized by a network of weak C—H···O and C—H···π interactions, which dictate the supramolecular architecture. nih.gov Such detailed structural insights are vital for designing molecules with specific electronic and photophysical properties.

The crystallographic data for this analog provides a representative example of the detailed structural information obtainable through SCXRD for this class of compounds.

Table 1: Crystallographic Data for 2-(2,5-dimethoxyphenyl)benzo[d]thiazole

Parameter Value
Chemical Formula C₁₅H₁₃NO₂S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.1343 (2)
b (Å) 13.0108 (3)
c (Å) 10.2229 (2)
β (°) 108.525 (1)
Volume (ų) 1278.34 (5)
Z 4

Data sourced from a study on 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. nih.gov

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is instrumental in identifying the crystalline phases present in a material and can be used to confirm the formation of a specific crystalline structure. For novel synthesized benzothiazole derivatives, PXRD patterns serve as a fingerprint for the crystalline solid, confirming that a crystalline product has been formed and allowing for comparison between different batches or polymorphs. Studies on benzothiazole ligands and their metal complexes have utilized PXRD to confirm the structural integrity and phase purity of the synthesized materials. rsc.org

Thermal Analysis Techniques

Thermal analysis techniques are essential for determining the stability of compounds at different temperatures and for studying phase transitions. abo.firesearchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of benzothiazole derivatives. TGA curves indicate the temperatures at which the compound begins to degrade and the percentage of mass lost at each stage. For instance, thermal degradation studies of metoprolol (B1676517) tartrate, which contains a methoxy-substituted aromatic ring, showed that decomposition occurs in distinct stages, with mass losses occurring in specific temperature ranges. mdpi.com Similar analyses on benzothiazole analogs would reveal their thermal stability, which is a critical parameter for applications in materials science and pharmaceuticals.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference is measured as a function of temperature. DTA curves provide information about physical and chemical changes that involve a heat exchange, such as melting, crystallization, and decomposition. abo.fi Endothermic peaks typically correspond to processes like melting or dehydration, while exothermic peaks can indicate crystallization or oxidation. mdpi.com When used in conjunction with TGA, DTA provides a comprehensive thermal profile of the compound. For example, the DTA curve for oxytetracycline (B609801) hydrochloride showed an endothermic peak corresponding to dehydration and the release of hydrochloride, which correlated with the initial mass loss observed in the TGA curve. mdpi.com

Electron Microscopy for Morphological and Surface Analysis (e.g., Field Emission Scanning Electron Microscopy - FE-SEM)

Field Emission Scanning Electron Microscopy (FE-SEM) is a powerful technique for visualizing the surface morphology and topography of a material at high resolution. In the context of benzothiazole derivatives, particularly when they are incorporated into larger structures like nanoparticles or covalent organic frameworks (COFs), FE-SEM provides critical information about particle size, shape, and aggregation. For example, FE-SEM has been used to characterize a Gum Arabic/Zr(IV) catalyst employed in the synthesis of 2-aryl benzothiazoles, revealing the presence of spherical nanoparticles with sizes less than 50 nm. This morphological information is vital for understanding the catalyst's activity and reusability.

Specialized Spectroscopic Techniques for Advanced Characterization

Beyond standard characterization, specialized spectroscopic techniques can provide deeper insights into the electronic structure and stereochemistry of benzothiazole analogs.

Magnetic Resonance (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized benzothiazole derivatives. The chemical shifts (δ), splitting patterns, and integration of the signals in a ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of the protons. For example, in various substituted N-benzothiazol-2-yl-acetamides, aromatic protons of the benzothiazole ring typically appear in the range of δ 7.0-8.0 ppm, while protons of methyl groups appear at much higher fields. nih.govacs.org ¹³C NMR provides complementary information on the carbon skeleton of the molecule.

Table 2: Representative ¹H NMR Chemical Shifts for Protons in Benzothiazole Analogs

Proton Type Typical Chemical Shift (δ, ppm)
Benzothiazole Aromatic H 7.10 - 8.30
Methoxy (-OCH₃) H 3.80 - 4.10
Methyl (-CH₃) H 2.40 - 2.60
NH Proton 8.40 - 10.30

Note: These are approximate ranges and can vary based on the specific substitution pattern and solvent. nih.govacs.org

Circular Dichroism

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a benzothiazole derivative to be CD-active, it must be chiral. While many simple benzothiazoles are achiral, the introduction of a stereocenter or an element of planar chirality can induce chiroptical properties. rsc.org

Recent studies on complex, chiral macrocycles incorporating a benzothiadiazole (a related heterocyclic system) have demonstrated the use of CD spectroscopy to investigate their unique chiroptical responses. nih.govrsc.org In another study, the enantiomers of a chiral benzothiazole monofluoroborate were successfully resolved, and their absolute configurations were unambiguously determined by comparing experimental CD spectra with theoretical calculations. The CD spectra of these compounds exhibit characteristic positive and negative bands (Cotton effects) that serve as a fingerprint for each enantiomer. Although not widely reported for simple benzothiazoles, CD spectroscopy is an invaluable tool for the stereochemical analysis of their chiral analogs.

Computational Chemistry and Theoretical Investigations of 5 Methoxy 2,6 Dimethyl 1,3 Benzothiazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular properties. For 5-Methoxy-2,6-dimethyl-1,3-benzothiazole, these calculations can predict its geometry, electronic landscape, and spectroscopic signatures.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying the electronic structure of medium to large-sized molecules. nbu.edu.sanih.gov DFT calculations on benzothiazole (B30560) derivatives are typically performed using functionals like B3LYP combined with a suitable basis set such as 6-311++G(d,p). nbu.edu.saresearchgate.net These studies reveal that the electronic properties of the benzothiazole core are significantly influenced by the nature and position of its substituents. The methoxy (B1213986) and dimethyl groups in this compound are expected to act as electron-donating groups, thereby modulating the electron density distribution across the aromatic system.

The stability of the molecule can be inferred from its total energy, as calculated by DFT. Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO energy gap generally implies higher stability and lower chemical reactivity. nbu.edu.sa For substituted 1,3-benzothiazole molecules, this energy gap has been determined to be between 3.95 and 4.70 eV. nbu.edu.sa

Geometry Optimization and Conformational Analysis

Before calculating other properties, the geometry of this compound must be optimized to find its most stable three-dimensional structure. This process involves finding the minimum energy conformation on the potential energy surface. For molecules with flexible side chains, such as the methoxy group, a conformational analysis is crucial to identify the global minimum energy structure. This can be achieved by systematically rotating the rotatable bonds and performing geometry optimizations for each starting conformation. nbu.edu.sa The optimized geometric parameters, including bond lengths and bond angles, obtained from DFT calculations generally show good agreement with experimental data where available. core.ac.uk

Below is a representative table of selected optimized geometrical parameters for a substituted benzothiazole, illustrating the type of data obtained from such calculations.

ParameterBondCalculated Value (Å)
Bond LengthC-S1.76
C=N1.37
C-O1.36
C-C (aromatic)1.39 - 1.42
Bond AngleC-S-C89.5°
C-N-C105.2°
C-O-C118.0°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The HOMO and LUMO are the frontier orbitals, and their energy and spatial distribution are critical in predicting how a molecule will interact with other species. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In benzothiazole derivatives, the HOMO is typically distributed over the entire π-conjugated system, while the LUMO is often localized on the benzothiazole moiety. researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter that influences the molecule's electronic properties and UV-Vis absorption characteristics. researchgate.netmdpi.com

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which often corresponds to absorption at longer wavelengths in the UV-Vis spectrum. The electron-donating methoxy and dimethyl groups on the 5- and 6-positions of the benzothiazole ring are expected to raise the HOMO energy level, potentially leading to a smaller energy gap and altered reactivity compared to the unsubstituted benzothiazole.

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.55
Energy Gap (ΔE)4.70

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

Computational methods are highly effective in predicting various spectroscopic parameters.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). epstem.net These theoretical predictions can aid in the assignment of experimental NMR spectra and provide a deeper understanding of the electronic environment of the nuclei.

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. core.ac.ukijstr.org The calculated frequencies correspond to the normal modes of vibration. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. ijstr.org

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. researchgate.netmdpi.com The predicted absorption maxima (λmax) correspond to electronic transitions between molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Spectroscopic ParameterPredicted Value
¹³C NMR Chemical Shift (C-methoxy)~55 ppm
¹H NMR Chemical Shift (H-methoxy)~3.9 ppm
C=N Stretching Frequency (IR)~1600 cm⁻¹
UV-Vis λmax~300 nm

Potential Energy Distribution (PED) Analysis of Vibrational Modes

To provide a detailed assignment of the calculated vibrational frequencies, a Potential Energy Distribution (PED) analysis is often performed. ijstr.orgresearchgate.net PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows for a more precise and unambiguous assignment of the bands observed in the experimental IR and Raman spectra. ijstr.org For complex molecules like this compound, PED analysis is invaluable for understanding the nature of the vibrational modes.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the intrinsic properties of a single molecule, molecular modeling and dynamics simulations can be used to study the behavior of the molecule in a more complex environment, such as in solution or interacting with a biological target. nih.govbiointerfaceresearch.com

Molecular dynamics (MD) simulations, for instance, can provide insights into the conformational flexibility of this compound over time and how it interacts with solvent molecules. nih.gov In the context of drug design, molecular docking studies can predict the binding mode and affinity of the molecule to a specific protein target. These simulations rely on force fields that describe the potential energy of the system as a function of the atomic coordinates. While not providing the same level of electronic detail as quantum chemical calculations, molecular modeling and dynamics simulations are essential for understanding the behavior of molecules in a biological context. nih.govbiointerfaceresearch.com

Molecular Docking for Ligand-Target Interactions (e.g., enzyme active sites, microbial targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on structurally similar benzothiazole derivatives.

The benzothiazole scaffold is known to participate in various non-covalent interactions within enzyme active sites. For this compound, the key structural features that would govern its binding are the benzothiazole ring system, the methoxy group, and the two methyl groups.

Potential Ligand-Target Interactions for this compound:

Interaction TypeStructural Feature InvolvedPotential Target ResiduesSignificance in Binding
Hydrogen Bonding Methoxy group (oxygen atom)Amino acids with hydrogen bond donors (e.g., Serine, Threonine, Tyrosine)Directional interaction contributing to binding affinity and specificity.
π-π Stacking Benzothiazole ring systemAromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan)Non-covalent interaction that stabilizes the ligand in the binding pocket.
Hydrophobic Interactions Methyl groups, Benzothiazole ringAliphatic and aromatic amino acids (e.g., Leucine, Isoleucine, Valine)Important for desolvation and overall binding energy.
π-Sulfur Interactions Thiazole (B1198619) ring (sulfur atom)Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan)A specific type of non-covalent interaction that can enhance binding affinity.

These potential interactions are crucial for the rational design of experiments. For instance, if targeting an enzyme with a known active site rich in aromatic residues, this compound could be hypothesized to be a potential binder due to its ability to engage in π-π stacking and π-sulfur interactions.

Pharmacophore Modeling and Ligand-Based Drug Design Principles (non-clinical)

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model does not represent a real molecule but rather a collection of abstract features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

For this compound, a hypothetical pharmacophore model could be constructed based on its structural attributes.

Pharmacophoric Features of this compound:

FeatureDescriptionPotential Role in Biological Activity
Aromatic Ring The fused benzene (B151609) ring of the benzothiazole system.Can participate in π-π stacking interactions with target proteins.
Hydrogen Bond Acceptor The oxygen atom of the methoxy group and the nitrogen atom of the thiazole ring.Can form crucial hydrogen bonds with biological targets.
Hydrophobic Feature The two methyl groups and the overall nonpolar surface of the benzothiazole ring.Can interact with hydrophobic pockets in target proteins, contributing to binding affinity.

In a ligand-based drug design context, this pharmacophore model could be used to screen large virtual libraries of compounds to identify other molecules that share the same essential features and are therefore likely to exhibit similar biological activities. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are built by correlating calculated molecular descriptors with experimentally determined activities or properties.

Relevant Molecular Descriptors for QSAR/QSPR of this compound:

Descriptor ClassExample DescriptorsProperty/Activity Influenced
Electronic Dipole moment, HOMO/LUMO energies, Atomic chargesReactivity, binding affinity, metabolic stability
Steric Molecular volume, Surface area, Molar refractivityReceptor fit, accessibility to active sites
Hydrophobic LogP (octanol-water partition coefficient)Membrane permeability, solubility, protein binding
Topological Connectivity indices, Wiener indexMolecular shape and size, overall structure-activity correlation

A hypothetical QSAR equation might take the form:

Biological Activity = c1(LogP) + c2(Dipole Moment) - c3(Molecular Volume) + constant

Where c1, c2, and c3 are coefficients determined from a regression analysis of a set of related compounds. Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives of this compound.

Simulation of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational tools used to study the dynamic behavior of molecules and their intermolecular interactions over time. These simulations can provide a more detailed and dynamic picture of how this compound interacts with its environment, such as a solvent or a biological macromolecule.

Simulated Intermolecular Interactions of this compound:

Interaction TypeDescriptionImportance
Hydrogen Bonding Simulations can reveal the stability and geometry of hydrogen bonds formed between the methoxy group and surrounding water molecules or protein residues.Crucial for understanding solubility and specific ligand-receptor recognition.
π-π Stacking MD simulations can quantify the strength and preferred orientation of stacking interactions between the benzothiazole ring and aromatic partners.Key for the stability of complexes involving aromatic systems.
van der Waals Forces These simulations account for the non-specific attractive and repulsive forces between atoms, which are significant for overall binding and packing.Contribute significantly to the overall binding energy.

By simulating this compound within a solvated protein binding site, researchers can observe the dynamic nature of these interactions, calculate binding free energies, and understand the conformational changes that may occur upon binding.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry offers invaluable tools for elucidating the mechanisms of chemical reactions at the molecular level. Through methods like Density Functional Theory (DFT), it is possible to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers.

For the synthesis of this compound, computational studies could be employed to investigate various synthetic routes. For example, a common synthesis of benzothiazoles involves the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivative.

A computational study of this reaction would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

These calculations would provide a detailed, step-by-step understanding of the reaction mechanism, including the rate-determining step, which is crucial for optimizing reaction conditions to improve yield and reduce byproducts.

Prediction of Reactivity Profiles and Chemical Transformations

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational chemistry provides a suite of tools to predict the reactivity of this compound and its likely chemical transformations.

Key Computational Predictors of Reactivity:

ParameterDescriptionPredicted Reactivity for this compound
Frontier Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate and accept electrons, respectively. The energy gap between them relates to chemical reactivity.A smaller HOMO-LUMO gap generally implies higher reactivity. The locations of these orbitals indicate the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) An MEP map illustrates the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).The MEP map would highlight the electron-rich areas around the nitrogen and oxygen atoms, suggesting they are likely sites for electrophilic attack. The aromatic ring would also show regions of varying potential influencing its susceptibility to substitution reactions.
Fukui Functions These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.Calculations of Fukui indices would provide a quantitative measure of the reactivity of each atom in the molecule, allowing for a more precise prediction of regioselectivity in chemical reactions.

Through these computational analyses, a detailed reactivity profile of this compound can be constructed. This profile can predict its behavior in various chemical environments and guide the design of new chemical transformations. For example, by identifying the most nucleophilic site, one could predict the outcome of an alkylation reaction. Conversely, identifying the most electrophilic site would be crucial for planning reactions with nucleophiles.

Applications of 5 Methoxy 2,6 Dimethyl 1,3 Benzothiazole in Diverse Academic Research Fields

Chemical Biology and Probe Development

In the field of chemical biology, small molecules are indispensable for dissecting complex biological processes. 5-Methoxy-2,6-dimethyl-1,3-benzothiazole has emerged as a scaffold of interest for the development of chemical probes and ligands to study cellular pathways and biological macromolecules.

Investigation as Chemical Probes for Cellular Pathways (in vitro)

The utility of this compound as a chemical probe lies in its ability to interact with specific components within a cell, thereby allowing for the interrogation of cellular pathways in a controlled laboratory setting. In vitro studies are crucial for the initial characterization of a probe's mechanism of action and its potential effects on cellular functions. While specific, detailed research on the direct application of this compound as a probe for a wide array of cellular pathways is an evolving area of study, the broader class of benzothiazole (B30560) derivatives has shown significant promise. These compounds are known to possess a range of biological activities, and their mechanisms are often investigated at the cellular level. Future research may focus on elucidating the specific intracellular targets of this compound and its utility in studying processes such as signal transduction, apoptosis, or metabolic pathways.

Design of Ligands for Specific Biological Macromolecules (mechanistic studies)

The design of ligands that bind to specific biological macromolecules, such as proteins and nucleic acids, is a cornerstone of mechanistic studies in chemical biology. The structural characteristics of this compound make it an attractive candidate for the rational design of such ligands. The benzothiazole core can participate in various non-covalent interactions, including hydrophobic, π-stacking, and hydrogen bonding interactions, which are critical for molecular recognition.

For instance, the nitrogen and sulfur atoms in the thiazole (B1198619) ring can act as hydrogen bond acceptors, while the aromatic system provides a platform for π-stacking with aromatic amino acid residues in a protein's binding pocket. The methoxy (B1213986) and dimethyl groups can be systematically modified to optimize binding affinity and selectivity for a target macromolecule. Mechanistic studies involving such designed ligands can provide valuable insights into the structure-function relationships of biological macromolecules and can serve as a starting point for the development of more complex molecular tools.

Materials Science and Engineering

The unique photophysical and electronic properties of benzothiazole derivatives have led to their exploration in various areas of materials science and engineering. This compound, with its specific substitution pattern, is being investigated for its potential in optoelectronics, fluorescent materials, and polymer chemistry.

Optoelectronic Applications (e.g., Organic Light-Emitting Diodes - OLEDs, dyes with specific electronic properties)

The field of optoelectronics relies on materials that can efficiently convert electrical energy into light and vice versa. Organic Light-Emitting Diodes (OLEDs) are a prominent example of such technology. The electron-deficient nature of the benzothiazole ring system, combined with the electron-donating character of the methoxy group, can create a "push-pull" electronic structure within the this compound molecule. This arrangement can lead to desirable properties for optoelectronic applications, such as a tunable band gap and efficient charge transport.

As a component in organic dyes, this compound can be engineered to exhibit specific absorption and emission characteristics. These properties are crucial for applications in dye-sensitized solar cells (DSSCs) and as emitters in OLEDs. Research in this area focuses on synthesizing derivatives of this compound and characterizing their photophysical and electrochemical properties to assess their suitability for various optoelectronic devices.

Development of Fluorescent Materials and Bioimaging Agents (non-clinical)

Fluorescence is a powerful tool in materials science and is increasingly utilized in non-clinical bioimaging to visualize biological structures and processes. Benzothiazole derivatives are known for their fluorescent properties, and the substitutions on this compound can influence its fluorescence quantum yield, Stokes shift, and emission wavelength.

The development of novel fluorescent materials based on this scaffold involves tuning its photophysical properties through chemical modifications. For non-clinical bioimaging applications, these fluorescent molecules can be used to stain cells or tissues, allowing for the visualization of cellular morphology and the localization of specific organelles without the intention of a therapeutic or diagnostic outcome in a living organism. The data from such studies are invaluable for fundamental biological research.

PropertyDescriptionPotential Impact
Fluorescence Quantum Yield The efficiency of the fluorescence process.Higher quantum yield leads to brighter fluorescent probes.
Stokes Shift The difference between the maximum absorption and emission wavelengths.A larger Stokes shift is desirable to minimize self-quenching and improve signal-to-noise ratio.
Emission Wavelength The color of the emitted light.Can be tuned to avoid autofluorescence from biological samples and for multiplexed imaging.

Applications in Polymer Chemistry and Functional Coatings

The incorporation of functional small molecules into polymer matrices can impart novel properties to the resulting materials. This compound can be utilized as a monomer or an additive in polymer chemistry to create functional polymers and coatings.

When incorporated into a polymer backbone or as a pendant group, the benzothiazole moiety can enhance the thermal stability, and optical properties of the polymer. For example, polymers containing this unit could exhibit unique fluorescent or conductive properties. In the realm of functional coatings, these polymers could be used to create surfaces with specific characteristics, such as anti-static, luminescent, or sensory capabilities. Research in this area is focused on the synthesis and characterization of such novel polymeric materials and exploring their potential applications in advanced technologies.

Agrochemical Research

The structural features of benzothiazole derivatives make them promising candidates for the development of new agrochemicals. The methoxy and dimethyl substitutions on the benzene (B151609) ring of This compound could modulate its biological activity, selectivity, and physicochemical properties, making it a compound of interest for various agrochemical applications.

Exploration as Herbicidal Agents (e.g., inhibition of plant-specific enzymes)

Benzothiazole derivatives have been investigated as potential herbicides. nih.gov The mechanism of action for some herbicidal compounds involves the inhibition of plant-specific enzymes that are essential for their growth and development. For instance, certain heterocyclic compounds are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherol in plants. beilstein-journals.org Inhibition of this enzyme leads to bleaching symptoms and ultimately, plant death. beilstein-journals.org

The herbicidal potential of benzothiazole-containing compounds has been demonstrated in various studies. For example, some pyrazole (B372694) derivatives containing a benzothiazole moiety have shown significant herbicidal activity. nih.gov The structure-activity relationship (SAR) studies of these derivatives often reveal that the nature and position of substituents on the benzothiazole ring are crucial for their herbicidal efficacy. The electron-donating nature of the methoxy group and the lipophilic character of the methyl groups in This compound could influence its interaction with target enzymes in weeds, potentially leading to herbicidal effects.

Fungicidal Properties against Plant Pathogens

The benzothiazole scaffold is a well-established pharmacophore in the design of fungicidal agents. nih.gov Numerous derivatives have demonstrated potent activity against a wide range of plant pathogenic fungi. For instance, some 2-substituted benzothiazoles have been reported to exhibit significant antifungal activity against phytopathogenic fungi. The fungicidal activity of these compounds is often attributed to their ability to interfere with essential cellular processes in fungi.

Research has shown that the introduction of different substituents on the benzothiazole ring can fine-tune the antifungal activity and spectrum. For example, certain methoxy-substituted benzothiazole derivatives have been synthesized and shown to possess antifungal activity against Aspergillus niger. researchgate.net The presence of the methoxy group in This compound might enhance its ability to penetrate fungal cell membranes or interact with specific fungal targets.

Below is a table summarizing the fungicidal activity of some benzothiazole derivatives against various plant pathogens, illustrating the potential of this class of compounds.

Compound/DerivativeTarget Plant PathogenObserved Effect
2-(Thiocyanomethylthio)benzothiazole (TCMTB)Various fungiBroad-spectrum fungicide
Benzothiazole-based acetamide (B32628) derivativesSclerotinia sclerotiorumPotent in vitro fungicidal activity
Methoxy-substituted benzothiazole derivativesAspergillus nigerAntifungal activity

Insecticidal Activity Studies

Benzothiazole derivatives have also been explored for their insecticidal properties. nih.gov Research in this area has focused on the development of new insecticides to manage insect pests that are resistant to existing products. The mode of action of insecticidal benzothiazoles can vary, with some compounds acting on the nervous system of insects.

For example, a series of novel β-naphthol derivatives containing a benzothiazolylamino group exhibited favorable insecticidal potential against the oriental armyworm and diamondback moth. nih.gov SAR studies indicated that substitutions on the benzothiazole ring played a significant role in the observed insecticidal activity. The lipophilicity and electronic properties of the substituents on This compound could be critical in determining its potential as an insecticide, influencing its absorption, distribution, and interaction with target sites in insects.

Potential as Plant Growth Regulators

The structural characteristics of This compound , particularly the methoxy and methyl groups, could impart plant growth regulatory properties. These substituents can affect the molecule's ability to mimic or interfere with the action of natural plant hormones, thereby modulating plant growth. Further research would be necessary to determine if this specific compound possesses any stimulatory or inhibitory effects on plant growth.

In Vitro Biological Activity Studies (Mechanistic and Structure-Activity Relationship Focus)

The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, with a vast number of derivatives showing a wide range of in vitro biological activities. researchgate.net The focus of this section is on the potential antimicrobial properties of This compound , drawing parallels from the extensive research on related compounds.

Antimicrobial Research

Benzothiazole derivatives are well-documented for their broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. nih.govmdpi.comresearchgate.net The mechanism of action and structure-activity relationships of these compounds have been a subject of intense research.

Mechanism of Action:

The antibacterial and antifungal effects of benzothiazole derivatives are often attributed to their ability to inhibit essential microbial enzymes or disrupt cellular structures. Some of the reported mechanisms include:

Enzyme Inhibition: Benzothiazoles have been found to inhibit a variety of microbial enzymes, such as DNA gyrase, peptide deformylase, and uridine (B1682114) diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB), which are crucial for bacterial survival. nih.gov

Membrane Disruption: Some derivatives can perturb the microbial cell membrane, leading to the leakage of intracellular components and cell death. rsc.org

DNA Interaction: Certain benzothiazole compounds have been shown to interact with microbial DNA, interfering with replication and transcription processes. rsc.org

Structure-Activity Relationship (SAR):

SAR studies have provided valuable insights into how the chemical structure of benzothiazole derivatives influences their antimicrobial potency. Key findings include:

Substituents at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring is often critical for activity.

Substituents on the benzene ring: The type and position of substituents on the benzene ring can significantly modulate the antimicrobial spectrum and potency. For instance, electron-donating groups like methoxy and lipophilic groups like methyl, as present in This compound , have been shown to influence the biological activity of other benzothiazole derivatives. researchgate.netrsc.orgresearchgate.net The presence of a methoxy group has been associated with potent antifungal and antibacterial activities in some series of benzothiazole derivatives. researchgate.netresearchgate.net

The following table summarizes the in vitro antimicrobial activity of selected benzothiazole derivatives, highlighting the potential of this chemical class.

Compound/DerivativeMicrobial StrainMIC (µg/mL)
2,6-disubstituted benzothiazole derivativeMoraxella catarrhalis4
Isatin-benzothiazole hybridEscherichia coli3.1
Isatin-benzothiazole hybridPseudomonas aeruginosa6.2
Thiazolidin-4-one derivative of benzothiazolePseudomonas aeruginosa90-180
Thiazolidin-4-one derivative of benzothiazoleEscherichia coli90-180

It is plausible that This compound , by virtue of its specific substitution pattern, could exhibit interesting antimicrobial properties. The combination of the electron-donating methoxy group and the lipophilic methyl groups may enhance its uptake by microbial cells and its interaction with molecular targets. However, without direct experimental data, its specific activity and mechanism of action remain speculative.

In Vitro Antibacterial Activity Against Specific Microorganisms

Data not available in the reviewed literature for this compound. Studies on other methoxy-substituted benzothiazoles have shown that such compounds can exhibit antibacterial properties. For instance, some derivatives bearing both chloro and methoxy groups have demonstrated broad-spectrum activity. researchgate.net However, without specific testing, the efficacy of this compound remains unknown.

In Vitro Antifungal Activity Assessment

Specific data regarding the antifungal activity of this compound against any fungal strains is not available in the current body of scientific literature. The general class of benzothiazoles has been explored for antifungal properties, with some derivatives showing activity against species like Candida albicans and Aspergillus niger. derpharmachemica.comnih.gov

Mechanistic Insights into Antimicrobial Action

There are no mechanistic studies published that focus on this compound. For the broader benzothiazole class, several mechanisms of antimicrobial action have been proposed, varying with the specific derivative. These include the inhibition of essential bacterial enzymes such as DNA gyrase, MurB (an enzyme involved in peptidoglycan synthesis), and the mycobacterial transporter MmpL3. nih.govnih.govnih.gov Some derivatives are also thought to act by disrupting the bacterial cell membrane. rsc.org

Antitubercular Research (in vitro mechanistic studies)

No in vitro antitubercular studies specifically investigating the mechanism of this compound against Mycobacterium tuberculosis have been published. Research into other benzothiazole amides and hybrids has identified potent antimycobacterial agents. nih.govnih.gov The proposed mechanism for some of these active derivatives involves the inhibition of crucial mycobacterial enzymes like decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) or the mycolic acid transporter MmpL3. nih.govsemanticscholar.org One study on a series of 2-carboxamido-6-methoxy-benzothiazoles showed significant activity, suggesting the potential of the 6-methoxy substitution in certain structural contexts. researchgate.net

Antioxidant Properties and Free Radical Scavenging Mechanisms

There is no available data from studies such as DPPH or FRAP assays to characterize the antioxidant or free radical scavenging properties of this compound. Research on other benzothiazole derivatives has shown that this class of compounds can possess antioxidant capabilities. nih.govnih.gov The antioxidant potential is often linked to the substitution pattern on the aromatic ring, with hydroxyl groups typically enhancing activity, while electron-withdrawing groups may diminish it. derpharmachemica.com

Anti-Inflammatory Mechanisms Investigated In Vitro

Following a comprehensive review of publicly available scientific literature, no specific in vitro studies investigating the anti-inflammatory mechanisms of the chemical compound this compound were identified.

Extensive searches were conducted to locate research detailing the effects of this specific compound on inflammatory pathways, cellular models, or enzymatic activities related to inflammation. These searches included various academic databases and scientific journals. The investigation sought to find data pertaining to, but not limited to, the following theoretical areas of inquiry:

Inhibition of Pro-inflammatory Enzymes: Studies that would assess the compound's ability to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), which are crucial in the inflammatory cascade.

Modulation of Cytokine Production: Research that would measure the effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) or anti-inflammatory cytokines in various cell lines (e.g., macrophages, lymphocytes).

NF-κB Signaling Pathway: Investigations into whether the compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of the inflammatory response.

Nitric Oxide Synthase (NOS) Inhibition: Studies exploring the compound's potential to inhibit inducible nitric oxide synthase (iNOS), an enzyme often upregulated during inflammation.

Despite the broad therapeutic interest in benzothiazole derivatives for their anti-inflammatory properties, research has been focused on other analogues with different substitution patterns. The specific combination of a methoxy group at the 5-position and methyl groups at the 2- and 6-positions has not been the subject of published in vitro anti-inflammatory studies.

Consequently, there are no detailed research findings, data tables, or established mechanisms of action to report for this compound in the context of in vitro anti-inflammatory investigations. Further research would be required to determine if this specific compound possesses anti-inflammatory properties and to elucidate its potential mechanisms of action.

Future Perspectives and Emerging Research Directions for 5 Methoxy 2,6 Dimethyl 1,3 Benzothiazole

Development of Novel and More Efficient Synthetic Methodologies

The classical synthesis of benzothiazoles often involves the condensation of 2-aminothiophenols with various electrophiles. nih.gov While effective, these methods can sometimes be limited by harsh reaction conditions, low yields, or the use of toxic reagents. researchgate.net Future research into the synthesis of 5-Methoxy-2,6-dimethyl-1,3-benzothiazole is expected to focus on developing more efficient, selective, and scalable methodologies.

Key areas for development include:

Catalyst Innovation: The exploration of novel catalysts, including transition metals and organocatalysts, could significantly improve reaction efficiency. For instance, the use of a hydrogen peroxide/hydrochloric acid mixture has been shown to catalyze the condensation of 2-aminothiophenol (B119425) with aldehydes effectively at room temperature. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound could lead to higher throughput and purity.

C-H Activation: Direct C-H functionalization represents a powerful and atom-economical approach to building complex molecules. Future methodologies could focus on the direct introduction of the methoxy (B1213986) or methyl groups onto a pre-formed benzothiazole (B30560) core, bypassing multi-step classical routes.

Table 1: Comparison of Potential Synthetic Strategies

MethodologyPotential Advantages for Synthesizing this compoundKey Research Focus
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control.Optimization of solvent and catalyst systems under microwave irradiation.
Flow Chemistry High scalability, improved safety, precise process control, potential for automation.Development of stable packed-bed catalysts and optimization of flow parameters.
C-H Functionalization High atom economy, reduced number of synthetic steps, access to novel derivatives.Discovery of selective catalysts for direct functionalization of the benzothiazole core.
Biocatalysis High selectivity, mild reaction conditions, environmentally benign.Identification and engineering of enzymes capable of catalyzing key synthetic steps.

Exploration of Advanced Spectroscopic and Imaging Probes

The benzothiazole ring system is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent dyes and probes. nih.gov The specific electronic properties conferred by the electron-donating methoxy and methyl groups on this compound make it an attractive scaffold for creating advanced spectroscopic tools.

Future research in this area could pursue:

Environment-Sensitive Probes (Solvatochromic Dyes): Investigating the photophysical response of the compound to different solvent polarities could lead to the development of probes for studying cellular microenvironments.

Analyte-Specific Sensors: By incorporating specific binding moieties, the this compound core could be transformed into a selective fluorescent sensor for metal ions, reactive oxygen species (ROS), or specific biomolecules.

Two-Photon Microscopy (TPM) Probes: The development of derivatives with large two-photon absorption cross-sections would be highly valuable for deep-tissue imaging with reduced phototoxicity and background fluorescence.

Synergistic Integration of Computational and Experimental Research for Deeper Understanding

The integration of computational chemistry with experimental studies provides a powerful paradigm for accelerating research. Density Functional Theory (DFT) calculations, for example, can offer profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules, thereby guiding experimental design. nih.govresearchgate.net

For this compound, a synergistic approach could:

Predict Spectroscopic Properties: Computational modeling can predict absorption and emission wavelengths, helping to rationalize experimental observations and guide the design of new derivatives with tailored photophysical properties.

Elucidate Reaction Mechanisms: DFT calculations can be used to map out the energy profiles of potential synthetic routes, aiding in the optimization of reaction conditions and the selection of appropriate catalysts. researchgate.net

Guide Drug Design: By modeling the interaction of the compound with biological targets, such as enzyme active sites, computational studies can help identify promising avenues for medicinal chemistry applications and predict the potential impact of structural modifications. nih.gov

Identification of Undiscovered Academic Applications in Niche Chemical and Biological Systems

While the broader benzothiazole class is known for a wide spectrum of biological activities, including antimicrobial and anticancer properties, the specific potential of this compound in niche applications remains largely untapped. researchgate.netnih.gov Future research should aim to move beyond broad screening and focus on highly specific and novel applications.

Emerging areas of interest include:

Enzyme-Specific Inhibitors: The compound could serve as a fragment or starting point for designing highly selective inhibitors for specific enzymes. For example, benzothiazole derivatives have been investigated as succinate (B1194679) dehydrogenase inhibitors for potential fungicidal applications and as warheads for SARS-CoV-2 main protease inhibitors. acs.orgacs.org

Organic Electronics: The electron-rich nature of the benzothiazole ring suggests potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research could focus on synthesizing oligomers or polymers incorporating the this compound unit to study their charge-transport and electroluminescent properties. researchgate.net

Agrochemicals: The benzothiazole scaffold is present in some agrochemicals. nih.gov Investigating the specific efficacy of this derivative as a potential fungicide, herbicide, or plant growth regulator could open new avenues in agricultural chemistry.

Table 2: Potential Niche Applications and Research Objectives

Application AreaRationaleKey Research Objective
Targeted Enzyme Inhibition Benzothiazole is a privileged scaffold for interacting with enzyme active sites. nih.govacs.orgDesign and synthesize derivatives to achieve high selectivity and potency against specific therapeutic targets (e.g., kinases, proteases).
Materials Science The aromatic, electron-rich system has potential for optoelectronic applications. researchgate.netIncorporate the molecule into polymers or small-molecule films and characterize their electronic and photophysical properties for devices like OLEDs.
Specialized Agrochemicals The structural motif is found in biologically active compounds relevant to agriculture. nih.govEvaluate the compound's activity against specific plant pathogens or its influence on plant metabolic pathways.

Focus on Sustainable Synthesis and Application Pathways within Green Chemistry Paradigms

The principles of green chemistry are increasingly integral to modern chemical research, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. chemijournal.com The future development of this compound should be strongly guided by these principles.

Key strategies for sustainable pathways include:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, ethanol (B145695), or deep eutectic solvents (DESs). researchgate.netnih.gov

Catalyst Reusability: Employing heterogeneous or recyclable catalysts to minimize waste and reduce costs associated with catalyst separation. nih.gov

Energy Efficiency: Utilizing energy-efficient synthetic methods like microwave-assisted or ultrasonic-assisted synthesis to reduce reaction times and energy consumption. chemijournal.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing byproduct formation.

A new efficient and green synthetic protocol for introducing substituents to the C-6 position of 2-arylbenzothiazole nuclei has been presented, highlighting the ongoing effort in this area. nih.gov Applying such protocols to the synthesis of this compound is a logical and necessary next step.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-Methoxy-2,6-dimethyl-1,3-benzothiazole, and how can intermediates be optimized for yield and purity?

  • Methodology : The synthesis of 2,6-disubstituted benzothiazoles typically involves cyclization of 4-aminobenzoic acid derivatives with sulfur-containing reagents under acidic conditions. For example, potassium thiocyanate and bromine in acidic media (0–5°C) can yield 2-aminobenzothiazole intermediates, which are further functionalized with methoxy and methyl groups . Solvent choice (e.g., ethanol or THF) and catalysts (e.g., Na₂S₂O₄) significantly influence reaction efficiency .
  • Key Data : Intermediate characterization via NMR, IR, and elemental analysis is critical. For instance, in related benzothiazole derivatives, discrepancies between calculated and experimental elemental composition (e.g., C 73.20% vs. 73.00%) highlight the need for rigorous purification .

Q. How can spectroscopic techniques (NMR, IR, HRMS) resolve structural ambiguities in this compound derivatives?

  • Methodology : Use 1H^1 \text{H}-NMR to confirm methyl (δ 2.4–2.6 ppm) and methoxy (δ 3.8–4.0 ppm) substituents. IR spectroscopy identifies thiazole ring vibrations (C=N stretch ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular ions (e.g., [M+H]⁺) with <2 ppm error .
  • Example : In analogous compounds, discrepancies in HRMS data (e.g., calculated m/z 295.3 vs. observed 295.2) may indicate isotopic impurities or incomplete derivatization .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the functionalization of this compound for bioactive derivatives?

  • Methodology : Incorporate regioselective coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups at the 4-position. Use protecting groups (e.g., acetyl) for the methoxy substituent to prevent undesired oxidation .
  • Case Study : In triazole-linked benzothiazole derivatives (e.g., compound 9c), copper-catalyzed azide-alkyne cycloaddition (CuAAC) achieved >80% yield when performed under inert atmosphere and low moisture .

Q. How do electronic effects of the methoxy and methyl groups influence the reactivity of this compound in photophysical or catalytic applications?

  • Methodology : Density functional theory (DFT) calculations can model electron density distribution. Experimental validation via UV-Vis spectroscopy (e.g., λₐ₆ₛ ~350 nm for π→π* transitions) and cyclic voltammetry (e.g., oxidation potentials) reveals substituent-dependent electronic behavior .
  • Data Interpretation : Methyl groups enhance steric hindrance, reducing aggregation in luminescent materials, while methoxy groups increase electron-donating capacity, red-shifting absorption spectra .

Q. What analytical approaches resolve contradictions in kinetic or thermodynamic data for benzothiazole derivatives under varying conditions?

  • Methodology : Use variable-temperature NMR (e.g., 24–45°C) to study dimerization kinetics, as demonstrated for 3-methyl-1,2-xylylene derivatives. Arrhenius plots (ln k vs. 1/T) quantify activation energies and identify solvent effects (e.g., CH₃CN vs. THF) .
  • Example : For 3,6-dimethyl-1,2-xylylene, a ΔH‡ of 65 kJ/mol was observed in CH₃CN, suggesting solvent polarity stabilizes transition states .

Methodological Recommendations

  • Synthetic Optimization : Screen reaction temperatures (0–80°C) and catalysts (e.g., Pd(PPh₃)₂Cl₂ for cross-coupling) to improve yields .
  • Data Validation : Cross-reference experimental HRMS with computational tools (e.g., Gaussian) to confirm molecular ion assignments .
  • Advanced Applications : Explore benzothiazole derivatives as fluorogenic labels (e.g., bioorthogonal tagging) or antimicrobial agents via structure-activity relationship (SAR) studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.